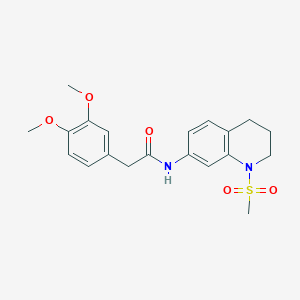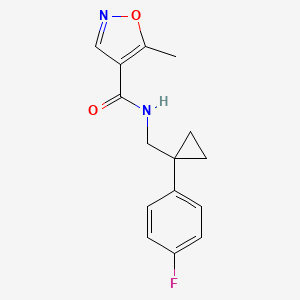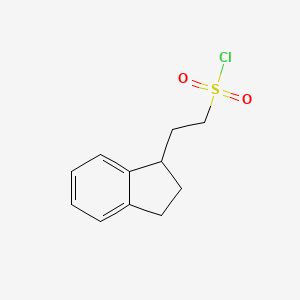
Acetone4-bromo-2-nitrophenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetone 4-bromo-2-nitrophenylhydrazone typically involves the reaction of acetone with 4-bromo-2-nitrophenylhydrazine under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for Acetone 4-bromo-2-nitrophenylhydrazone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Acetone 4-bromo-2-nitrophenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Corresponding oxides and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylhydrazones.
Aplicaciones Científicas De Investigación
Acetone 4-bromo-2-nitrophenylhydrazone is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism of action of Acetone 4-bromo-2-nitrophenylhydrazone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Acetone 4-chloro-2-nitrophenylhydrazone
- Acetone 4-fluoro-2-nitrophenylhydrazone
- Acetone 4-iodo-2-nitrophenylhydrazone
Uniqueness
Acetone 4-bromo-2-nitrophenylhydrazone is unique due to the presence of the bromine atom, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds, such as those with chlorine, fluorine, or iodine atoms .
Propiedades
Número CAS |
2092388-53-7; 914636-18-3 |
|---|---|
Fórmula molecular |
C9H10BrN3O2 |
Peso molecular |
272.102 |
Nombre IUPAC |
4-bromo-2-nitro-N-(propan-2-ylideneamino)aniline |
InChI |
InChI=1S/C9H10BrN3O2/c1-6(2)11-12-8-4-3-7(10)5-9(8)13(14)15/h3-5,12H,1-2H3 |
Clave InChI |
LBRHMGVPPBACFY-UHFFFAOYSA-N |
SMILES |
CC(=NNC1=C(C=C(C=C1)Br)[N+](=O)[O-])C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)carbamate](/img/structure/B2924461.png)


![1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2924468.png)




![ethyl 2-(4-(tert-butyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2924476.png)
![2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)benzamide](/img/structure/B2924478.png)


![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2924481.png)
